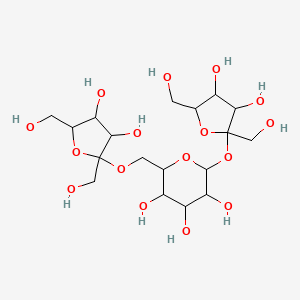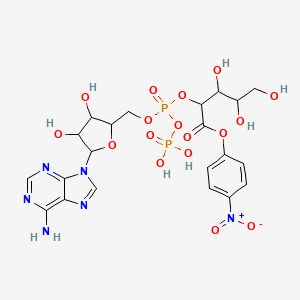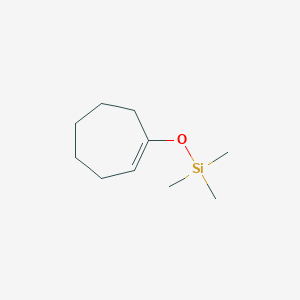
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
2-Methylthio-4-aminopyrimidine: A compound with a similar substitution pattern but lacking the difluoromethyl group.
5-Difluoromethyl-2-thiopyrimidine: A compound with a similar difluoromethyl group but different substitution at the 2-position.
Uniqueness
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential for specific interactions with biological targets and its utility in various applications.
Properties
Molecular Formula |
C6H7F2N3S |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3S/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11) |
InChI Key |
MFNWLVJBAYHCRY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)




![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)


